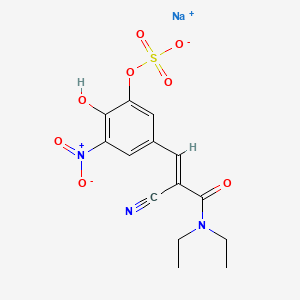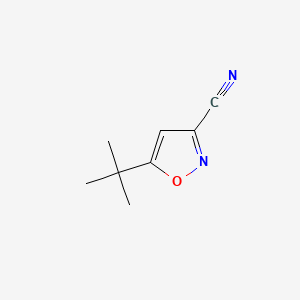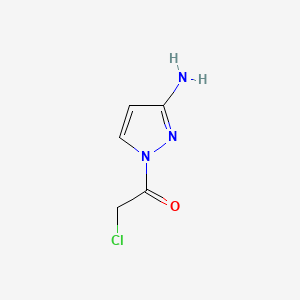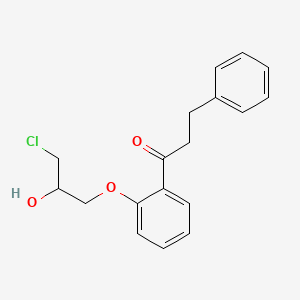
Depropylamino Chloro Propafenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Depropylamino Chloro Propafenone is a chemical compound with the molecular formula C18H19ClO3 and a molecular weight of 318.79 g/mol . It is known for its structural complexity, featuring a combination of aromatic rings, a ketone group, a hydroxyl group, and a chloro-substituted propoxy chain . This compound is an impurity of Propafenone, a well-known antiarrhythmic agent .
Mécanisme D'action
Target of Action
Depropylamino Chloro Propafenone, also known as Propafenone, is a Class 1C antiarrhythmic agent . Its primary targets are the sodium channels in cardiac muscle cells . These channels play a crucial role in the excitation of the cells, which is necessary for the contraction of the heart muscle.
Mode of Action
This compound acts by inhibiting sodium channels . This restricts the entry of sodium into cardiac cells, resulting in reduced excitation . The compound also has weak beta-blocking activity .
Biochemical Pathways
The inhibition of sodium channels by this compound affects the action potential of the cardiac cells . This leads to a decrease in the excitability of the cells, which can help to control abnormal heart rhythms .
Pharmacokinetics
This compound is well absorbed and predominantly bound to α1-acid glycoprotein in the plasma . It displays stereoselective disposition characteristics, with the R-enantiomer being cleared more quickly . The drug undergoes extensive presystemic clearance that is saturable, with bioavailability increasing as dosage increases . The elimination half-life is 5 to 8 hours in most patients .
Result of Action
The result of this compound’s action is the prolongation of the time to recurrence of paroxysmal atrial fibrillation/flutter (PAF) associated with disabling symptoms in patients without structural heart disease . It is also used for the treatment of life-threatening documented ventricular arrhythmias, such as sustained ventricular tachycardia .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy. It is mainly metabolized by cytochrome (CYP) 2D6, CYP1A2, and CYP3A4 . Polymorphisms in these enzymes can lead to variations in the drug’s pharmacokinetics and response . Therefore, genetic factors and drug-drug interactions can significantly influence the action, efficacy, and stability of this compound .
Méthodes De Préparation
The synthesis of Depropylamino Chloro Propafenone involves several steps, typically starting with the preparation of the chloro-substituted propoxy intermediate. This intermediate is then reacted with a phenylpropanone derivative under specific conditions to yield the final product . The reaction conditions often involve the use of solvents like chloroform or ethyl acetate and are carried out at controlled temperatures, usually between 60-62°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Analyse Des Réactions Chimiques
Depropylamino Chloro Propafenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia . The major products formed from these reactions depend on the specific conditions and reagents used but generally include various substituted phenylpropanone derivatives .
Applications De Recherche Scientifique
Depropylamino Chloro Propafenone has several scientific research applications:
Comparaison Avec Des Composés Similaires
Depropylamino Chloro Propafenone is unique due to its specific structural features and its role as an impurity of Propafenone. Similar compounds include:
Propafenone: The parent compound, used as an antiarrhythmic agent.
Despropylamino Chloro Propafenone: Another impurity of Propafenone with slight structural differences.
N-depropylpropafenone: A metabolite of Propafenone with similar pharmacological properties.
These compounds share similar mechanisms of action but differ in their specific chemical structures and pharmacokinetic properties .
Propriétés
IUPAC Name |
1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO3/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14/h1-9,15,20H,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNQYFAIUPNYQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CCl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165279-79-8 |
Source


|
| Record name | Depropylamino chloro propafenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165279798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEPROPYLAMINO CHLORO PROPAFENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P98EG35Z18 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

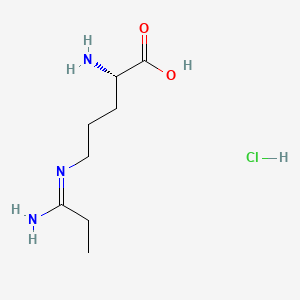
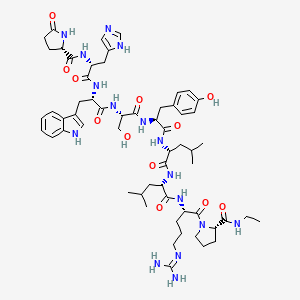
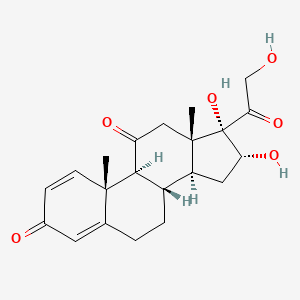

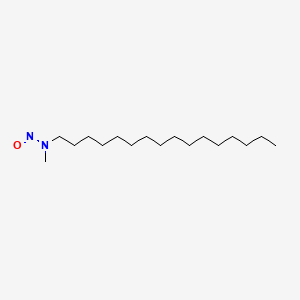
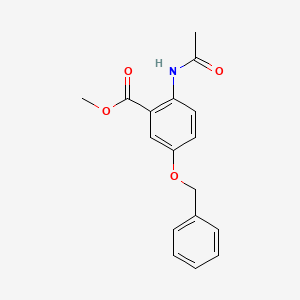
![[1,1-Biphenyl]-4-ol,2-ethoxy-5-methyl-](/img/structure/B584882.png)
